molecular formula C18H19N5O2S B10979069 N-(1,3-benzothiazol-2-yl)-1-(6-methoxypyridazin-3-yl)piperidine-4-carboxamide

N-(1,3-benzothiazol-2-yl)-1-(6-methoxypyridazin-3-yl)piperidine-4-carboxamide

Cat. No.: B10979069
M. Wt: 369.4 g/mol
InChI Key: BRQVNKQSOBGRNJ-UHFFFAOYSA-N
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Description

N-(1,3-benzothiazol-2-yl)-1-(6-methoxypyridazin-3-yl)piperidine-4-carboxamide is a complex organic compound that features a benzothiazole ring, a methoxypyridazine moiety, and a piperidine carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzothiazol-2-yl)-1-(6-methoxypyridazin-3-yl)piperidine-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzothiazole Ring: This can be achieved by cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.

    Methoxypyridazine Synthesis: The methoxypyridazine moiety can be synthesized by reacting a suitable pyridazine derivative with methanol under acidic or basic conditions.

    Piperidine Carboxamide Formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group or the piperidine ring.

    Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities.

    Substitution: The benzothiazole and pyridazine rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Reagents like halogens (Cl₂, Br₂) for electrophilic substitution or nucleophiles like amines and thiols for nucleophilic substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.

Scientific Research Applications

Chemistry

In chemistry, N-(1,3-benzothiazol-2-yl)-1-(6-methoxypyridazin-3-yl)piperidine-4-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, this compound can be used to study its interactions with biological macromolecules, such as proteins and nucleic acids. It may serve as a probe to investigate cellular pathways and mechanisms.

Medicine

Medically, this compound is of interest for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development. Research might focus on its efficacy, toxicity, and pharmacokinetics.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-(1,3-benzothiazol-2-yl)-1-(6-methoxypyridazin-3-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole and pyridazine rings may bind to active sites, altering the function of the target molecule. This can lead to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,3-benzothiazol-2-yl)-1-(pyridazin-3-yl)piperidine-4-carboxamide
  • N-(1,3-benzothiazol-2-yl)-1-(6-methoxypyridazin-3-yl)piperidine-4-carboxylate

Uniqueness

N-(1,3-benzothiazol-2-yl)-1-(6-methoxypyridazin-3-yl)piperidine-4-carboxamide is unique due to the presence of both the methoxypyridazine and benzothiazole moieties. This combination may confer distinct chemical and biological properties, such as enhanced binding affinity or selectivity for certain targets.

Properties

Molecular Formula

C18H19N5O2S

Molecular Weight

369.4 g/mol

IUPAC Name

N-(1,3-benzothiazol-2-yl)-1-(6-methoxypyridazin-3-yl)piperidine-4-carboxamide

InChI

InChI=1S/C18H19N5O2S/c1-25-16-7-6-15(21-22-16)23-10-8-12(9-11-23)17(24)20-18-19-13-4-2-3-5-14(13)26-18/h2-7,12H,8-11H2,1H3,(H,19,20,24)

InChI Key

BRQVNKQSOBGRNJ-UHFFFAOYSA-N

Canonical SMILES

COC1=NN=C(C=C1)N2CCC(CC2)C(=O)NC3=NC4=CC=CC=C4S3

Origin of Product

United States

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